{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid
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Overview
Description
{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiazole ring substituted with a 4-methylbenzoyl group and an acetic acid moiety
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Industry: The compound can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary targets of the compound “{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid” are currently unknown. This compound belongs to the class of thiazoles , which are known to have diverse biological activities.
Mode of Action
Thiazoles, the class of compounds to which it belongs, are known to interact with various biological targets . .
Biochemical Pathways
Thiazoles are known to have diverse biological activities and can affect multiple pathways . .
Result of Action
While thiazoles are known to have diverse biological activities
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via Friedel-Crafts acylation, where 4-methylbenzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the 4-methylbenzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety, where the carboxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Benzoyl Derivatives: Compounds like benzoyl peroxide and benzocaine contain the benzoyl group and have applications in medicine and industry.
Uniqueness
{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid is unique due to its specific combination of the thiazole ring, 4-methylbenzoyl group, and acetic acid moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-2-4-9(5-3-8)12(18)15-13-14-10(7-19-13)6-11(16)17/h2-5,7H,6H2,1H3,(H,16,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUPHMVSRADUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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